4-Chlorobenzonitrile
Overview
Description
4-Chlorobenzonitrile is an organic compound with the formula ClC₆H₄CN. It is a white solid and one of three isomers of chlorobenzonitrile. This compound is produced industrially by the ammoxidation of 4-chlorotoluene and is of commercial interest as a precursor to pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzonitrile can be synthesized through various methods. One common method involves the ammoxidation of 4-chlorotoluene. This process involves the reaction of 4-chlorotoluene with ammonia and oxygen in the presence of a catalyst at high temperatures. Another method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime, which is then dehydrated to form this compound .
Industrial Production Methods: The industrial production of this compound typically involves the ammoxidation of 4-chlorotoluene. This process is carried out in a continuous flow reactor at elevated temperatures and pressures, using a catalyst such as vanadium oxide or molybdenum oxide. The reaction conditions are optimized to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, to form substituted benzonitriles.
Reduction: this compound can be reduced to 4-chlorobenzylamine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The nitrile group in this compound can be hydrolyzed to form 4-chlorobenzoic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles.
Reduction: 4-Chlorobenzylamine.
Hydrolysis: 4-Chlorobenzoic acid.
Scientific Research Applications
4-Chlorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chlorobenzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .
Comparison with Similar Compounds
4-Chlorobenzonitrile can be compared with other similar compounds, such as:
2-Chlorobenzonitrile: Similar in structure but with the chlorine atom in the ortho position.
3-Chlorobenzonitrile: Similar in structure but with the chlorine atom in the meta position.
4-Fluorobenzonitrile: Similar in structure but with a fluorine atom instead of chlorine.
Uniqueness: this compound is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it undergoes. The para position of the chlorine atom makes it more reactive in nucleophilic substitution reactions compared to its ortho and meta isomers .
Properties
IUPAC Name |
4-chlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNGXPDXRVXSEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044703 | |
Record name | 4-Chlorobenzonitrile | |
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Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White crystalline powder; Slightly soluble in water; [MSDSonline] | |
Record name | Benzonitrile, 4-chloro- | |
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Record name | 4-Chlorobenzonitrile | |
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Vapor Pressure |
0.11 [mmHg] | |
Record name | 4-Chlorobenzonitrile | |
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CAS No. |
623-03-0 | |
Record name | 4-Chlorobenzonitrile | |
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Record name | 4-Chlorobenzonitrile | |
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Record name | 4-CHLOROBENZONITRILE | |
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Record name | Benzonitrile, 4-chloro- | |
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Record name | 4-Chlorobenzonitrile | |
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Record name | 4-chlorobenzonitrile | |
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Record name | 4-CHLOROBENZONITRILE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z0HGP3A8A | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Chlorobenzonitrile?
A1: this compound has the molecular formula C7H4ClN and a molecular weight of 137.57 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have characterized this compound using various spectroscopic techniques. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been particularly useful in elucidating its structure. [, ] For a detailed analysis of its FT-IR and FT-Raman spectra, you can refer to specialized literature. [] Additionally, its microwave spectrum and quadrupole coupling constant have been investigated. []
Q3: What is known about the stability of this compound under various conditions?
A3: Studies have investigated the stability of this compound under different conditions. Notably, its thermal kinetic analysis and theoretical thermodynamic calculations have been performed, providing insights into its stability at elevated temperatures. []
Q4: Has this compound been utilized in organic synthesis?
A4: Yes, this compound serves as a valuable building block in organic synthesis. One prominent application is its use as a starting material in the production of 3,4-Difluorobenzonitrile, a crucial intermediate in the synthesis of the herbicide cyhalofop-butyl. []
Q5: Can you elaborate on any specific reactions involving this compound?
A5: Certainly, this compound participates in various reactions, highlighting its versatility in chemical synthesis. For instance, it can be converted to 4-Fluorobenzonitrile via fluorination with potassium fluoride using 1,3-dimethyl-2-imidazolidone (DMI) as a solvent. This reaction achieves a high yield of 4-Fluorobenzonitrile. []
Q6: Have computational methods been employed to study this compound?
A6: Yes, computational chemistry has played a significant role in understanding the properties and reactivity of this compound. Researchers have used Density Functional Theory (DFT) calculations to investigate its electronic structure, bonding, and vibrational frequencies. These calculations often complement experimental findings, providing a deeper understanding of the molecule. []
Q7: Are there any QSAR models developed for this compound derivatives?
A7: QSAR models have been developed for para-substituted benzonitriles, including this compound. These models correlate the first-order rate constants of hydrolysis in phosphate buffer with Hammett σp constants. This analysis helps predict the reactivity of similar compounds based on their substituents. []
Q8: How does the chlorine atom in this compound influence its reactivity?
A8: The chlorine atom, being an electron-withdrawing group, significantly influences the reactivity of this compound. It affects the electron density distribution within the molecule, making it susceptible to nucleophilic attack. This property is evident in reactions like nucleophilic aromatic substitution, where the chlorine atom can be replaced by other groups.
Q9: Are there any studies exploring the structure-activity relationship of this compound derivatives?
A9: Yes, researchers have investigated the structure-activity relationship of various substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles, including this compound, for their anti-inflammatory activity in the carrageenan-induced pedal edema assay using rat models. [, ]
Q10: Have there been any efforts to develop formulations for this compound?
A10: While specific formulation strategies for this compound are not extensively discussed in the provided research, it's worth noting that formulation development often focuses on improving the stability, solubility, or bioavailability of a compound. Techniques like encapsulation, complexation, or the use of specific excipients can be employed to enhance its pharmaceutical properties.
Q11: Are there any studies on the pharmacokinetics of this compound?
A11: The provided research does not delve into the detailed pharmacokinetics of this compound. Pharmacokinetic studies are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) in living organisms. This information is crucial for determining dosage, safety, and efficacy.
Q12: Have there been any studies on the biological activity of this compound?
A13: Research indicates that this compound exhibits anti-inflammatory properties. For instance, a study evaluated its efficacy in reducing edema in a rat model, demonstrating its potential as an anti-inflammatory agent. [, ]
Q13: Are there any specific examples of in vivo studies using this compound?
A14: One study investigated the effects of TYB-2285 (3,5-bis(acetoxyacetylamino)-4-chlorobenzonitrile) on antigen-induced airway responses in sheep. The results suggested that TYB-2285 exhibited both anti-allergic and anti-inflammatory properties in this animal model. []
Q14: What is known about the toxicity profile of this compound?
A14: While specific toxicity data for this compound is not extensively discussed in the provided research, it's important to note that toxicity assessments are crucial for any compound intended for pharmaceutical or other applications. Studies on cell lines and animal models are typically conducted to evaluate potential adverse effects.
Q15: Is there any information on the solubility of this compound in various solvents?
A17: Research has shown that this compound can be dissolved in various organic solvents. For example, it readily dissolves in tetrahydrofuran, a common solvent in organic synthesis. []
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